molecular formula C19H26N2O3 B2578976 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850904-98-2

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2578976
CAS No.: 850904-98-2
M. Wt: 330.428
InChI Key: MISFDNVQYRSJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(Azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure prevalently encountered in numerous natural products and bioactive compounds (Wang et al., 2023). This scaffold is recognized as a synthetically accessible bioactive mimic for optimization in various discovery pipelines, including crop protection and pharmaceutical research (Wang et al., 2023). The specific structure of this compound features a 2-ethyl group at the N2 position and a 5-(2-(azepan-1-yl)-2-oxoethoxy) side chain, modifications that are strategically valuable for exploring structure-activity relationships (SAR). Researchers are increasingly exploiting this core scaffold to develop new agents against plant pathogens, as derivatives have shown significant antioomycete activity superior to their antifungal activity against other phytopathogens (Wang et al., 2023). Furthermore, the 3,4-dihydroisoquinolin-1(2H)-one scaffold has been successfully utilized in medicinal chemistry for the development of potent and selective receptor antagonists, demonstrating the potential for central nervous system (CNS) and inflammatory disorder research (Kumar et al., 2012). The incorporated azepane (7-membered ring) moiety is a common feature in pharmacologically active compounds and can be instrumental in modulating the molecule's physicochemical properties and binding affinity. This product is intended for research purposes to further investigate the biological activity, mechanism of action, and optimization potential of this class of compounds. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-2-20-13-10-15-16(19(20)23)8-7-9-17(15)24-14-18(22)21-11-5-3-4-6-12-21/h7-9H,2-6,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISFDNVQYRSJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the azepane ring and then introduce the oxoethoxy group through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydroisoquinolinone core under controlled conditions, such as refluxing in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts to facilitate the key reactions .

Chemical Reactions Analysis

Types of Reactions

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets through various pathways .

Comparison with Similar Compounds

A. Anti-Tubulin DHIQ Derivatives ()

Compounds such as 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one (16g) and its sulfamate derivatives (e.g., 17g) exhibit potent antiproliferative activity (GI₅₀ = 51 nM in DU-145 cells) and inhibit tubulin polymerization by binding to the colchicine site . Key differences:

Feature Target Compound 16g/17g
5-position substituent Azepane-linked oxyethoxy Trimethoxybenzoyl carbonyl
Bioactivity Not reported GI₅₀ = 51 nM (DU-145), tubulin IC₅₀ ≈ 1 µM
Target Unknown (hypothesized tubulin) Colchicine binding site on tubulin

The bulky aromatic trimethoxybenzoyl group in 16g enhances hydrophobic interactions with tubulin, whereas the azepane group in the target compound may improve solubility or alter binding kinetics due to its larger, flexible ring.

B. BTK Kinase Inhibitors ()

A BTK kinase inhibitor (6-(dimethylamino)-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]-3,4-dihydroisoquinolin-1(2H)-one) shares the DHIQ core but includes morpholine and pyridine substituents. Its crystal structure reveals interactions with BTK’s active site .

Feature Target Compound BTK Inhibitor
Substituent diversity Azepane-oxyethoxy Morpholine-pyridine-carboxamide
Target specificity Unknown BTK kinase (IC₅₀ < 100 nM)

The azepane group’s nitrogen may mimic morpholine’s hydrogen-bonding capacity but with distinct steric effects.

C. Anti-Coronavirus Derivatives ()

Tetrahydroisoquinoline derivatives with imidazole or indole moieties (e.g., rel-(3R,4R)-4-(1H-imidazole-1-carbonyl)-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one) show moderate anti-coronavirus activity . These compounds highlight the role of heterocyclic appendages in targeting viral proteases, a mechanism distinct from the target compound’s hypothesized tubulin interaction.

Conformational and Structural Analysis

’s X-ray data for 17f reveals that electrostatic repulsion between carbonyl groups enforces a "steroid-like" conformation critical for tubulin binding . The target compound’s azepane-oxyethoxy chain may similarly bias its conformation, though the azepane’s size could reduce planarity compared to aromatic substituents.

Biological Activity

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one, also known by its CAS number 850905-42-9, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C24H28N2O3C_{24}H_{28}N_{2}O_{3} with a molecular weight of 392.5 g/mol. Its structure includes an isoquinoline core substituted with an azepane ring and an ethoxy group, which contributes to its pharmacological properties.

1. Antimicrobial Properties

Research indicates that derivatives of isoquinoline compounds exhibit antimicrobial activity. A study highlighted that compounds with similar structural motifs show efficacy against various bacterial strains, suggesting that 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one might also possess antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Analgesic Effects

Preliminary studies suggest that this compound may have analgesic effects. In particular, it has been investigated for its potential role as a selective cannabinoid receptor type 2 (CB2) agonist, which is associated with pain relief without the psychoactive effects linked to cannabinoid receptor type 1 (CB1). The selectivity for CB2 over CB1 is crucial for minimizing side effects typically associated with cannabinoids .

Case Study 1: Analgesic Activity

In a recent study evaluating the analgesic potential of azepane derivatives, compound 25r (a related structure) demonstrated significant efficacy in rodent models of inflammatory pain. The compound exhibited a high selectivity ratio (CB1/CB2 > 1428), indicating that similar derivatives like 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one could be promising candidates for further development in pain management therapies .

Case Study 2: Antimicrobial Screening

Another study tested various isoquinoline derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds structurally related to 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one showed promising results, leading to further investigation into their mechanisms of action and potential as therapeutic agents .

Research Findings Summary Table

Study Focus Findings Implications
Study on AnalgesicsAnalgesic activityHigh selectivity for CB2; effective in inflammatory pain modelsPotential for pain management therapies
Antimicrobial ScreeningAntimicrobial propertiesEffective against S. aureus and E. coliPromising candidate for developing new antibiotics

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